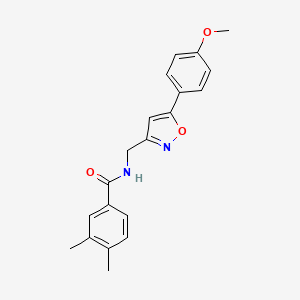

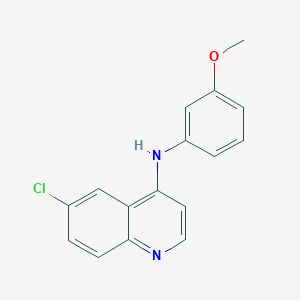

![molecular formula C14H10F3N5O B2795809 3-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380173-02-2](/img/structure/B2795809.png)

3-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile, also known as AZD6738, is a small molecule inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is a serine/threonine kinase that plays a critical role in the DNA damage response pathway, which is activated when DNA is damaged. The inhibition of ATR by AZD6738 has potential applications in cancer treatment and research.

Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of new pyridines and pyrazines with potential antimicrobial and anticancer activities. For instance, a study by Elewa et al. (2021) involved the synthesis of pyridine derivatives from benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate, evaluating their antibacterial and antitumor activities (Elewa et al., 2021).

- Elinson et al. (2018) reported on a multicomponent reaction using the compound to form new substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine scaffolds with biomedical applications (Elinson et al., 2018).

Structural Applications in Chemistry

- The compound has been used in the formation of complex structures, such as those in coordination chemistry. Cook et al. (2013) synthesized homoleptic iron(II) and cobalt(II) complexes using related ligands, providing insights into electronic properties and structural characteristics (Cook et al., 2013).

- Zhang and Yang (2011) explored its use in the formation of a mononuclear silver(I) complex, studying its supramolecular structure through intermolecular interactions (Zhang & Yang, 2011).

Innovations in Organic Synthesis

- Patil and Mahulikar (2013) developed a novel protocol for synthesizing asymmetrical 1,3-teraryls and phenanthrene-carbonitriles, utilizing this compound as a key ingredient, demonstrating the versatility in organic synthesis (Patil & Mahulikar, 2013).

- Sanad et al. (2018) achieved the synthesis of novel pyrido and pyrazolo derivatives incorporating the 1,3-diarylpyrazole moiety, highlighting the compound's role in the creation of complex heterocyclic structures (Sanad et al., 2018).

Utility in Heterocyclic Synthesis

- Fadda et al. (2012) used this compound in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, underscoring its utility in the creation of diverse heterocyclic compounds (Fadda et al., 2012).

properties

IUPAC Name |

3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N5O/c15-14(16,17)12-5-9(1-2-20-12)23-10-7-22(8-10)13-11(6-18)19-3-4-21-13/h1-5,10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZHRFADOINJMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CN=C2C#N)OC3=CC(=NC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

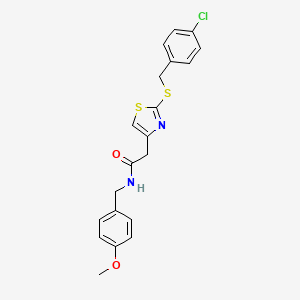

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2795728.png)

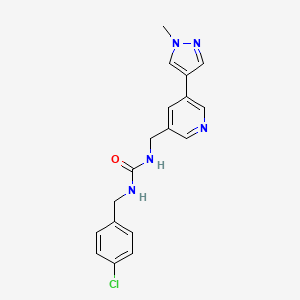

![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)

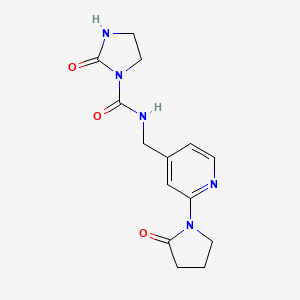

![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2795733.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795735.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2795736.png)

![1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2795748.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea](/img/structure/B2795749.png)